molecular formula C8H12N4O4 B136791 N-Methoxy-2-nitro-1H-imidazole-1-butanamide CAS No. 140448-34-6

N-Methoxy-2-nitro-1H-imidazole-1-butanamide

Cat. No. B136791
M. Wt: 228.21 g/mol
InChI Key: CNCJKXXSGCVHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxy-2-nitro-1H-imidazole-1-butanamide (MNIB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNIB is a nitroimidazole derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-Methoxy-2-nitro-1H-imidazole-1-butanamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall and membrane.

Biochemical And Physiological Effects

N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell wall and membrane. In neurology, N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using N-Methoxy-2-nitro-1H-imidazole-1-butanamide in lab experiments is its potential applications in various fields such as cancer research, microbiology, and neurology. N-Methoxy-2-nitro-1H-imidazole-1-butanamide is also relatively easy to synthesize and purify. However, one limitation of using N-Methoxy-2-nitro-1H-imidazole-1-butanamide in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of N-Methoxy-2-nitro-1H-imidazole-1-butanamide. One direction is to further investigate its potential applications in cancer research, microbiology, and neurology. Another direction is to study the toxicity of N-Methoxy-2-nitro-1H-imidazole-1-butanamide and its potential side effects. Additionally, future research could focus on developing new synthesis methods for N-Methoxy-2-nitro-1H-imidazole-1-butanamide and optimizing its yield. Finally, N-Methoxy-2-nitro-1H-imidazole-1-butanamide could be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, N-Methoxy-2-nitro-1H-imidazole-1-butanamide (N-Methoxy-2-nitro-1H-imidazole-1-butanamide) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-Methoxy-2-nitro-1H-imidazole-1-butanamide can be synthesized by reacting 2-methoxy-1-nitroimidazole with butanoyl chloride in the presence of a base such as triethylamine. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been studied for its potential applications in cancer research, microbiology, and neurology. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting bacterial growth, and reducing oxidative stress and inflammation. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

N-Methoxy-2-nitro-1H-imidazole-1-butanamide can be synthesized by reacting 2-methoxy-1-nitroimidazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. The yield of N-Methoxy-2-nitro-1H-imidazole-1-butanamide obtained from this method is approximately 50%.

Scientific Research Applications

N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been studied for its potential applications in various fields such as cancer research, microbiology, and neurology. In cancer research, N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have anticancer properties by inducing apoptosis in cancer cells. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has also been studied for its antimicrobial properties against various bacteria and fungi. In neurology, N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

CAS RN

140448-34-6

Product Name

N-Methoxy-2-nitro-1H-imidazole-1-butanamide

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

N-methoxy-4-(2-nitroimidazol-1-yl)butanamide

InChI

InChI=1S/C8H12N4O4/c1-16-10-7(13)3-2-5-11-6-4-9-8(11)12(14)15/h4,6H,2-3,5H2,1H3,(H,10,13)

InChI Key

CNCJKXXSGCVHLP-UHFFFAOYSA-N

SMILES

CONC(=O)CCCN1C=CN=C1[N+](=O)[O-]

Canonical SMILES

CONC(=O)CCCN1C=CN=C1[N+](=O)[O-]

Other CAS RN

140448-34-6

synonyms

N-Methoxy-2-nitro-1H-imidazole-1-butanamide

Origin of Product

United States

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